

Eriocalyxin B molecular targets

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Compound of Interest		
Compound Name:	Eriocalyxin B	
Cat. No.:	B1256976	Get Quote

An in-depth analysis of the molecular targets of **Eriocalyxin B** (EriB), a natural diterpenoid compound isolated from the medicinal herb Isodon eriocalyx. This document outlines its primary molecular interactions, effects on key signaling pathways, and the experimental methodologies used to elucidate these mechanisms. It is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

Eriocalyxin B (EriB) is a potent bioactive molecule that exhibits significant anti-tumor, anti-inflammatory, and anti-angiogenic activities. Its therapeutic effects are primarily attributed to its ability to directly interact with and modulate the function of several critical cellular proteins. The core mechanisms of EriB action involve the covalent modification of cysteine residues on its target proteins, leading to the disruption of pro-survival and pro-inflammatory signaling pathways. This guide details the key molecular targets of EriB, presenting quantitative data on its activity, the experimental protocols used for its characterization, and visual representations of the affected signaling cascades.

Primary Molecular Targets

EriB's biological activity stems from its direct interaction with multiple protein targets. The presence of an α,β -unsaturated ketone functional group in its structure allows it to act as a Michael acceptor, forming covalent bonds with nucleophilic cysteine residues on its target proteins.

Nuclear Factor-κB (NF-κB)



NF-κB is a master regulator of inflammation, immunity, and cell survival. EriB has been identified as a potent and direct inhibitor of this pathway.

- Mechanism of Action: EriB directly targets the p65 subunit of NF-κB. It forms an irreversible covalent bond with the Cysteine 38 residue of p65. This modification sterically hinders the nuclear translocation of p65, preventing it from binding to DNA and activating the transcription of its target genes, which include anti-apoptotic proteins and inflammatory cytokines.
- Downstream Effects: Inhibition of NF-κB signaling by EriB leads to the suppression of inflammatory responses and the induction of apoptosis in cancer cells that rely on this pathway for survival.

Signal Transducer and Activator of Transcription 3 (STAT3)

The STAT3 protein is a transcription factor that plays a crucial role in cell proliferation, survival, and differentiation. Its constitutive activation is a hallmark of many human cancers.

- Mechanism of Action: EriB is a direct inhibitor of STAT3. It covalently binds to STAT3, which
 in turn blocks its phosphorylation, subsequent dimerization, and nuclear translocation. This
 prevents STAT3 from performing its function as a transcriptional activator for genes involved
 in cell cycle progression and survival, such as cyclin D1 and Bcl-xL.
- Downstream Effects: By inhibiting the STAT3 pathway, EriB effectively suppresses tumor cell proliferation and induces apoptosis.

Thioredoxin Reductase (TrxR)

TrxR is a key enzyme in the cellular antioxidant system, responsible for maintaining a reduced intracellular environment.

 Mechanism of Action: EriB has been shown to inhibit the activity of TrxR. This inhibition disrupts the cellular redox balance, leading to a significant accumulation of intracellular reactive oxygen species (ROS).



Downstream Effects: The resulting oxidative stress triggers the mitochondrial apoptosis
pathway. Elevated ROS levels lead to a decrease in the anti-apoptotic protein Bcl-2 and an
increase in the pro-apoptotic protein Bax, ultimately causing the activation of caspases and
programmed cell death.

Quantitative Activity Data

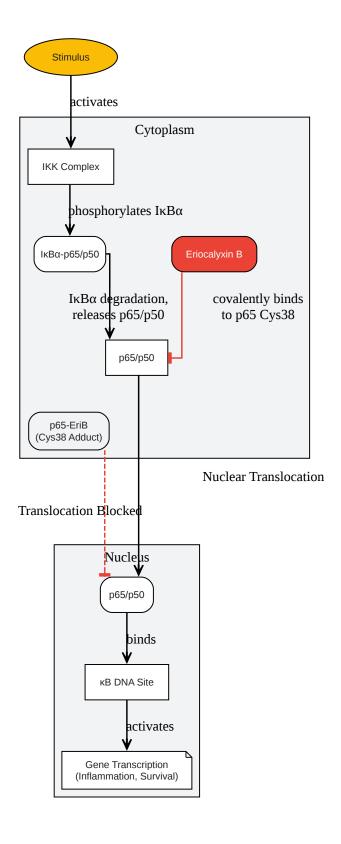
The potency of **Eriocalyxin B** has been quantified across various cancer cell lines and against specific molecular targets.

Target/Cell Line	Measurement	Value	Reference
Cell Viability			
HL-60 (Leukemia)	IC50	0.86 μΜ	_
K562 (Leukemia)	IC50	1.89 μΜ	_
A549 (Lung Cancer)	IC50	2.65 μΜ	
PANC-1 (Pancreatic Cancer)	IC50	3.10 μΜ	
Pathway Inhibition			_
NF-кВ Reporter Gene	IC50	~1.25 μM	
STAT3 Phosphorylation	Inhibition	Significant at 5-10 μM	_
TrxR Activity	Inhibition	Dose-dependent	_

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways modulated by **Eriocalyxin B**.

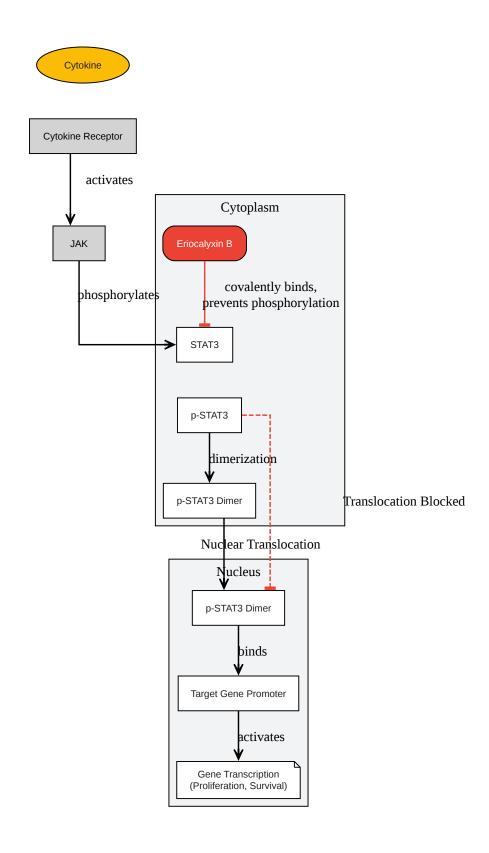




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Caption: **Eriocalyxin B** inhibits the NF-κB pathway by binding to p65.

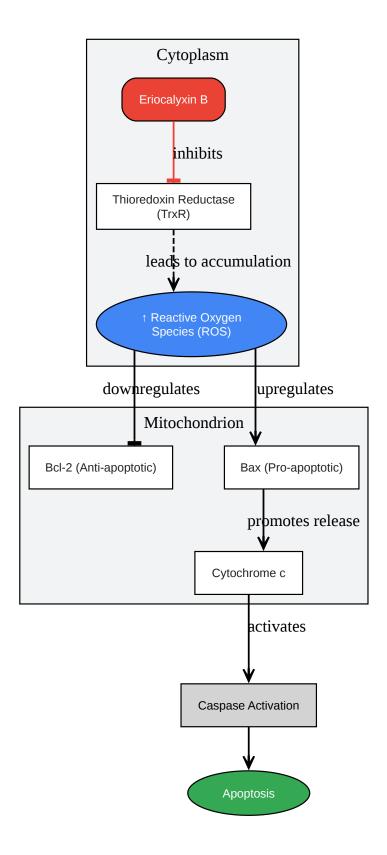




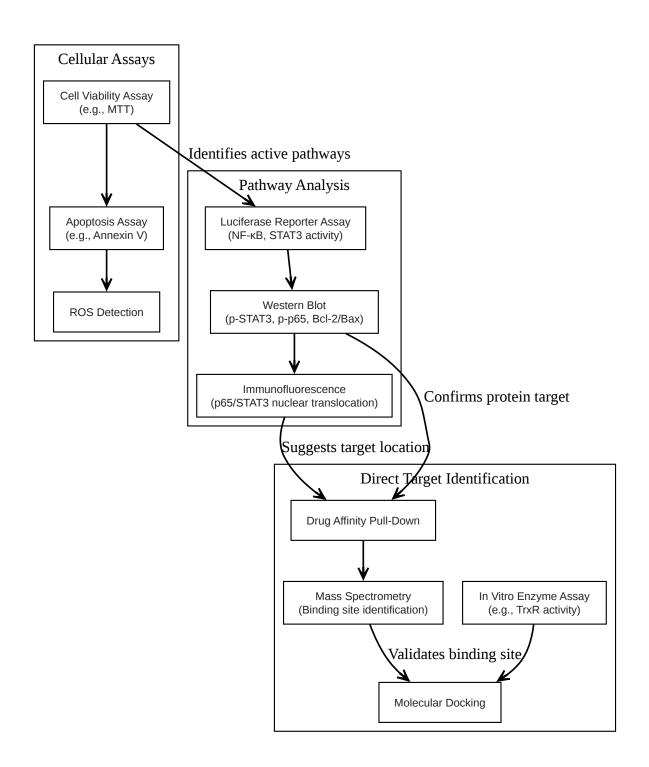
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Caption: **Eriocalyxin B** inhibits STAT3 activation and translocation.









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